molecular formula C13H14BrNO2 B3251689 Ethyl 3-(6-Bromo-3-indolyl)propanoate CAS No. 210889-33-1

Ethyl 3-(6-Bromo-3-indolyl)propanoate

Cat. No.: B3251689
CAS No.: 210889-33-1
M. Wt: 296.16 g/mol
InChI Key: QKMGRSZMQMSDBP-UHFFFAOYSA-N
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Description

Ethyl 3-(6-Bromo-3-indolyl)propanoate is a brominated indole derivative featuring an ethyl ester group attached to a propanoate chain substituted at the 3-position of the indole ring. Its high purity (≥99.0% in analogs) and stability underpin its utility in synthetic chemistry .

Properties

IUPAC Name

ethyl 3-(6-bromo-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-2-17-13(16)6-3-9-8-15-12-7-10(14)4-5-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMGRSZMQMSDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-Bromo-3-indolyl)propanoate typically involves the bromination of an indole precursor followed by esterification. One common method involves the reaction of 6-bromoindole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-Bromo-3-indolyl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(6-Bromo-3-indolyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Ethyl 3-(6-Bromo-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and indole ring play crucial roles in binding to biological receptors or enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Applications References
This compound C₁₃H₁₄BrNO₂ 296.16 (estimated) R&D potential pharmaceutical intermediates
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S 148.22 Flavor additive (pineapple aroma)
Ethyl 3-(2-furyl)propanoate C₉H₁₂O₃ 168.19 Electron-deficient dienophile in organic synthesis
Ethyl 3-(6-bromopyridin-3-yl)propanoate C₁₀H₁₂BrNO₂ 258.12 Synthetic intermediate; pyridine-based reactivity
3-Bromo-N-(substituted phenyl)propanamides C₉H₉BrNₙO Varies Electrophiles in amidation reactions

Structure-Activity Relationships (SAR)

  • Heterocycle Choice: Indole derivatives offer π-π stacking capabilities, whereas pyridine-based analogs (e.g., Ethyl 3-(6-bromopyridin-3-yl)propanoate) provide stronger electron-withdrawing effects .
  • Ester vs. Amide Functionalization: Esters (e.g., this compound) typically exhibit higher volatility and metabolic instability compared to amides, influencing their application scope .

Biological Activity

Ethyl 3-(6-Bromo-3-indolyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and associated biological activities. This article explores its biological activity, including anticancer properties, interactions with biological macromolecules, and potential therapeutic applications.

Structural Characteristics

This compound features an indole moiety substituted with a bromine atom, which contributes to its reactivity and biological activity. The compound's structure can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}BrN2_2O2_2
  • Molecular Weight : 296.15 g/mol

This structure allows for various chemical transformations, making it a versatile building block in organic synthesis and pharmaceutical development.

Biological Activity Overview

Research indicates that this compound exhibits a wide range of biological activities, particularly in the context of cancer research. Key areas of biological activity include:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For instance, IC50_{50} values have been reported in the range of 10–30 µM against various cancer cell lines, indicating significant cytotoxicity .
  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through caspase activation and tubulin depolymerization, which disrupts the cell cycle and promotes cell death .
  • Interaction with Biological Macromolecules :
    • This compound has shown potential interactions with proteins involved in cancer progression and metastasis. These interactions may enhance its therapeutic efficacy against specific cancer types.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(5-bromoisatin-1-yl)propanoateContains isatin moietyExhibits strong antiviral properties
Methyl 1H-indole-2-carboxylic acidSimple indole derivativeKnown for anti-inflammatory effects
Ethyl 2-(5-bromoindol-1-yl)acetateIndole substituted at different positionDemonstrates significant antimicrobial activity

This compound is distinct due to its specific substitution pattern on the indole ring, which may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Cytotoxicity Studies :
    • A study measuring the cytotoxic effects on various tumor cell lines reported that this compound significantly inhibited cell growth, with an IC50_{50} value of approximately 15 µM against A549 lung cancer cells.
  • Mechanistic Insights :
    • Research highlighted that the compound activates caspases involved in apoptosis pathways, suggesting a mechanism where it triggers programmed cell death in malignant cells .
  • In Vivo Studies :
    • Preliminary in vivo studies have indicated that treatment with this compound reduces tumor size in xenograft models, further supporting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(6-Bromo-3-indolyl)propanoate
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Ethyl 3-(6-Bromo-3-indolyl)propanoate

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